Cyclopentanol, 1-methanesulfonate Cyclopentanol, 1-methanesulfonate
Brand Name: Vulcanchem
CAS No.: 16156-57-3
VCID: VC8245641
InChI: InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3
SMILES: CS(=O)(=O)OC1CCCC1
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol

Cyclopentanol, 1-methanesulfonate

CAS No.: 16156-57-3

Cat. No.: VC8245641

Molecular Formula: C6H12O3S

Molecular Weight: 164.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanol, 1-methanesulfonate - 16156-57-3

Specification

CAS No. 16156-57-3
Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
IUPAC Name cyclopentyl methanesulfonate
Standard InChI InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3
Standard InChI Key KAQVFEITQMBSEF-UHFFFAOYSA-N
SMILES CS(=O)(=O)OC1CCCC1
Canonical SMILES CS(=O)(=O)OC1CCCC1

Introduction

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The most common method involves the mesylation of cyclopentanol using methanesulfonyl chloride (MsCl\text{MsCl}) in the presence of a base (e.g., pyridine) :

Cyclopentanol+MsClPyridineCyclopentyl methanesulfonate+HCl\text{Cyclopentanol} + \text{MsCl} \xrightarrow{\text{Pyridine}} \text{Cyclopentyl methanesulfonate} + \text{HCl}

Conditions:

  • Temperature: Ambient (20–25°C).

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Yield: >90% under optimized conditions .

Alternative Methods

  • Ionic liquid-mediated synthesis: Shirini et al. demonstrated the use of 1,3-disulfonic acid imidazolium hydrogen sulfate as a catalyst for esterification, achieving 98% yield at 20°C .

  • Green chemistry approaches: Solvent-free conditions or microwave-assisted reactions reduce energy consumption .

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Molecular Weight182.24 g/mol
Exact Mass182.061 g/mol
LogP1.506
PSA (Polar Surface Area)82.98 Ų
Storage Conditions2–8°C (moisture-sensitive)

Solubility and Stability

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) . Limited solubility in water (estimated <10 mg/L) .

  • Stability: Hydrolyzes in aqueous alkaline conditions to regenerate cyclopentanol and methanesulfonic acid .

Applications in Organic Synthesis

Alkylation Reactions

Cyclopentyl methanesulfonate serves as an electrophilic reagent for introducing the cyclopentyl group into nucleophiles (e.g., amines, thiols). For example:

R-NH2+Cyclopentyl methanesulfonateR-NH-Cyclopentyl+MsOH\text{R-NH}_2 + \text{Cyclopentyl methanesulfonate} \rightarrow \text{R-NH-Cyclopentyl} + \text{MsOH}

Advantages: High regioselectivity and mild reaction conditions compared to traditional alkyl halides .

Pharmaceutical Intermediates

  • Cyclopentanone derivatives: Catalytic hydrogenation of cyclopentyl methanesulfonate yields cyclopentanol, a precursor to cyclopentanone, which is used in fragrance and drug synthesis .

  • Anticancer agents: Methanesulfonate esters are studied for their DNA alkylating properties, though cyclopentyl methanesulfonate itself is less explored .

Comparative Analysis with Analogues

CompoundBoiling Point (°C)CarcinogenicityKey Use
Cyclopentyl methanesulfonateN/ANot classifiedAlkylation reagent
Methyl methanesulfonate202.5Group 2A (IARC)DNA alkylation studies
Ethyl methanesulfonate213Group 2A (IARC)Mutagenesis

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